(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone
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Overview
Description
“(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C16H14BrN3O2 and a molecular weight of 360.211. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure in this compound, is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The compound also contains a bromofuran and an azetidine ring, which likely contribute to its unique properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, imidazole derivatives are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .Scientific Research Applications
Heterocyclic Compound Synthesis
Research involving (5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone focuses on the synthesis of heterocyclic compounds. For instance, compounds involving oxazepine, pyrazole, and isoxazole derivatives have been synthesized using related chemical structures (Adnan, Hassan, & Thamer, 2014).
Antimicrobial and Antioxidant Properties
Another area of research explores the antimicrobial and antioxidant properties of similar compounds. Studies have shown that certain derivatives exhibit notable antibacterial activity, as well as significant free radical scavenging activity (Rashmi et al., 2014).
Cytotoxicity Testing
Cytotoxicity testing on various human cancer cell lines has been conducted with related chemical compounds. This research helps in understanding the potential therapeutic applications of these compounds in cancer treatment (Công et al., 2020).
Antiproliferative Activity
Studies have also been done on the antiproliferative activity of certain conjugates related to this compound, demonstrating their potential in inhibiting cancer cell growth (Mullagiri et al., 2018).
Physicochemical Properties
Research into the physicochemical properties of related compounds has been conducted, shedding light on their chemical behaviors and potential applications in various fields (Anand & Muthusamy, 2018).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives , this compound could potentially be developed into a new drug to overcome antimicrobial resistance problems .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-9-2-3-11-12(6-9)19-15(18-11)10-7-20(8-10)16(21)13-4-5-14(17)22-13/h2-6,10H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJVHKINVEVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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